4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another method includes the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst, resulting in high yields under mild conditions . Additionally, microwave-mediated, catalyst-free synthesis from enaminonitriles has been reported, offering an eco-friendly and efficient route .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions and the use of reusable catalysts to enhance yield and reduce costs. The use of magnetite-supported catalysts allows for easy recovery and reuse, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The selective reduction of triazolopyrimidines to dihydro derivatives is a notable reaction .
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and various aldehydes for substitution reactions . Reaction conditions often involve mild temperatures and solvent-free environments to enhance efficiency and yield .
Major Products
The major products formed from these reactions include dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates and other substituted triazolopyrimidines .
Scientific Research Applications
4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It exhibits significant biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Agriculture: The compound is used as a herbicide and fungicide due to its potent biological activity.
Material Sciences: It serves as a versatile linker to several metals, enhancing the properties of coordination compounds.
Mechanism of Action
The mechanism of action of 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), affecting DNA repair and gene expression . The compound’s ability to bind selectively to these targets underlies its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines such as 1,2,4-triazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidines .
Uniqueness
What sets 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid apart is its unique combination of biological activities and its ability to undergo selective chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H6N4O2 |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H6N4O2/c11-5(12)4-1-7-6-8-3-9-10(6)2-4/h1,3H,2H2,(H,11,12)(H,7,8,9) |
InChI Key |
JVNPAHVRCRMXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CNC2=NC=NN21)C(=O)O |
Origin of Product |
United States |
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